![molecular formula C24H14ClIN2O2 B11707310 N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)
N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(E)-[5-(3-Chlorphenyl)furan-2-yl]methyliden}-2-(3-iodphenyl)-1,3-benzoxazol-5-amin ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Furanring, einen Benzoxazolring und verschiedene Substituenten wie Chlor und Iod umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{(E)-[5-(3-Chlorphenyl)furan-2-yl]methyliden}-2-(3-iodphenyl)-1,3-benzoxazol-5-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Furan- und Benzoxazolzwischenprodukte, gefolgt von deren Kupplung unter bestimmten Bedingungen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogenierungsmittel, Kupplungskatalysatoren und Lösungsmittel wie Dichlormethan und Ethanol. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und inerte Atmosphären, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{(E)-[5-(3-Chlorphenyl)furan-2-yl]methyliden}-2-(3-iodphenyl)-1,3-benzoxazol-5-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Halogensubstituenten können durch nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren Bedingungen.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: Nukleophile in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
N-{(E)-[5-(3-Chlorphenyl)furan-2-yl]methyliden}-2-(3-iodphenyl)-1,3-benzoxazol-5-amin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung in der Wirkstoffforschung untersucht.
Medizin: Wird auf seine therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Sensoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{(E)-[5-(3-Chlorphenyl)furan-2-yl]methyliden}-2-(3-iodphenyl)-1,3-benzoxazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Zellproliferation oder der Induktion von Apoptose in Krebszellen.
Wirkmechanismus
The mechanism of action of N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C24H14ClIN2O2 |
|---|---|
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
1-[5-(3-chlorophenyl)furan-2-yl]-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C24H14ClIN2O2/c25-17-5-1-3-15(11-17)22-10-8-20(29-22)14-27-19-7-9-23-21(13-19)28-24(30-23)16-4-2-6-18(26)12-16/h1-14H |
InChI-Schlüssel |
VULCYJHXYZZCMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


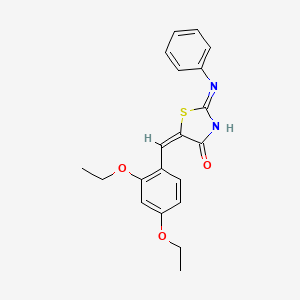
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)
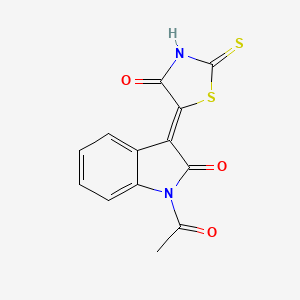
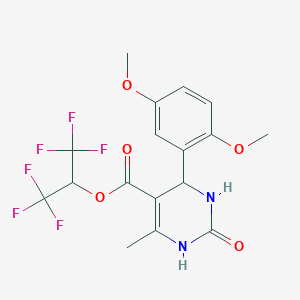
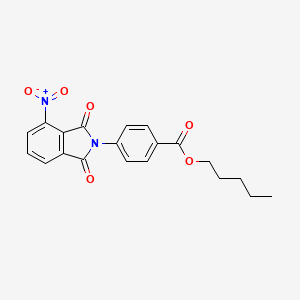
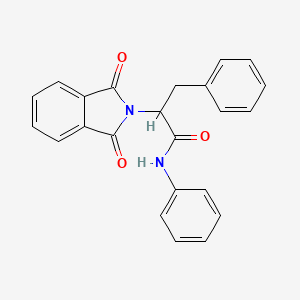
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)

